Home > Products > Screening Compounds P69811 > 2,2',3,5'-Tetrabromodiphenyl ether
2,2',3,5'-Tetrabromodiphenyl ether - 446254-20-2

2,2',3,5'-Tetrabromodiphenyl ether

Catalog Number: EVT-1746908
CAS Number: 446254-20-2
Molecular Formula: C12H6Br4O
Molecular Weight: 485.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) is a specific congener of polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants. [] BDE-47 is one of the most prevalent PBDE congeners found in the environment and human tissues. [, , , , ] While widely used commercially, concerns about its persistence, bioaccumulation, and potential toxicity led to its phase-out in many countries. [, ] Despite the phase-out, BDE-47 remains a significant environmental contaminant due to its long half-life and continued presence in various products and waste streams. [, ] In scientific research, BDE-47 serves as a model compound to investigate the environmental fate, bioaccumulation potential, and toxicological effects of PBDEs. [, , , , , ]

2,2′,4,4′-Tetrabromodiphenyl Ether (PBDE-47)

Compound Description: 2,2′,4,4′-Tetrabromodiphenyl ether (PBDE-47) is a widely studied polybrominated diphenyl ether (PBDE) congener known for its endocrine-disrupting properties. [] It has been detected in environmental samples and human tissues, raising concerns about its potential health effects. Studies have shown that PBDE-47 can interfere with thyroid hormone signaling, [, ] induce oxidative stress and cell death in various cell types, [, ] and disrupt spermatogenesis. [] Additionally, PBDE-47 has been implicated in altering lipid metabolism and contributing to foam cell formation, a key event in atherosclerosis. []

6-Methoxy-2,2′,4,4′-Tetrabromodiphenyl Ether (6-MeO-BDE47)

Compound Description: 6-Methoxy-2,2′,4,4′-Tetrabromodiphenyl ether (6-MeO-BDE47) is a naturally occurring methoxylated polybrominated diphenyl ether (MeO-PBDE). [] It has been detected in various marine organisms, including sharks. [, ] Although its biological activity is not fully understood, 6-MeO-BDE47 is structurally similar to PBDEs, suggesting potential for similar toxicological effects.

2'-Methoxy-2,3',4,5'-Tetrabromodiphenyl Ether (2'-MeO-BDE68)

Compound Description: 2'-Methoxy-2,3',4,5'-Tetrabromodiphenyl ether (2'-MeO-BDE68) is another naturally produced methoxylated polybrominated diphenyl ether (MeO-PBDE). [] Similar to 6-MeO-BDE47, it has been detected in marine organisms. [, ] The biological activity of 2'-MeO-BDE68 requires further investigation.

4-Hydroxy-2,2′,3,4′-Tetrabromodiphenyl Ether (4-OH-BDE-42)

Compound Description: 4-Hydroxy-2,2′,3,4′-Tetrabromodiphenyl ether (4-OH-BDE-42) is a hydroxylated polybrominated diphenyl ether (OH-PBDE), [] considered both a naturally occurring compound and a metabolite of PBDEs. [] OH-PBDEs are of concern due to their structural similarity to thyroid hormones and potential for endocrine disruption.

4-Hydroxy-2,2′,3,4′,5-Pentabromodiphenyl Ether (4-OH-BDE-90)

Compound Description: 4-Hydroxy-2,2′,3,4′,5-Pentabromodiphenyl ether (4-OH-BDE-90) is a hydroxylated PBDE congener. [] Research indicates that 4-OH-BDE-90 exhibits a strong affinity for thyroid hormone receptors, potentially interfering with thyroid hormone signaling. [] This interaction raises concerns about its potential endocrine-disrupting effects.

3-Hydroxy-2,2′,4,4′-Tetrabromodiphenyl Ether (3-OH-BDE-47)

Compound Description: 3-Hydroxy-2,2′,4,4′-Tetrabromodiphenyl ether (3-OH-BDE-47) is another hydroxylated PBDE congener. [] Similar to 4-OH-BDE-90, it shows significant inhibitory activity towards thyroid hormone binding to their receptors, [] suggesting potential for disrupting thyroid hormone function.

Decabromodiphenyl Ether (BDE-209)

Compound Description: Decabromodiphenyl ether (BDE-209) represents a fully brominated PBDE congener. [] Despite its lower bioavailability compared to lower brominated PBDEs, BDE-209 can undergo debromination in the environment, leading to the formation of more toxic lower brominated congeners. []

Overview

2,2',3,5'-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers family, which are widely used as flame retardants in various materials. This compound, along with its congeners, has raised environmental and health concerns due to its persistence and potential bioaccumulation. The chemical structure features two phenyl rings connected by an ether linkage, with four bromine atoms substituted at specific positions.

Source

2,2',3,5'-Tetrabromodiphenyl ether is primarily produced for use in plastics, textiles, and electronic equipment to enhance fire resistance. It is also found as a contaminant in the environment due to the degradation of commercial flame retardant products.

Classification

This compound falls under the category of brominated flame retardants and is classified as a persistent organic pollutant. Its chemical Abstracts Service Registry Number is 40088-47-9.

Synthesis Analysis

Methods

The synthesis of 2,2',3,5'-Tetrabromodiphenyl ether typically involves bromination of diphenyl ether. This can be achieved through electrophilic aromatic substitution where diphenyl ether is treated with bromine in the presence of a catalyst or under specific conditions that favor bromination at the desired positions.

Technical Details

The reaction conditions may vary based on desired yields and purity but generally involve controlling temperature and reaction time to prevent over-bromination or formation of undesired byproducts. The use of solvents such as carbon tetrachloride or dichloromethane is common to facilitate the reaction.

Molecular Structure Analysis

Structure

The molecular formula for 2,2',3,5'-Tetrabromodiphenyl ether is C12H6Br4OC_{12}H_6Br_4O. The structure consists of two phenyl rings connected by an ether linkage (O-O-), with bromine atoms located at the 2, 2', 3, and 5 positions.

Data

  • Molecular Weight: Approximately 455.8 g/mol
  • Melting Point: Not extensively documented but similar compounds exhibit melting points around -45.7 °C .
  • Boiling Point: Specific boiling point data for this congener is limited but related compounds have boiling points in the range of 300-400 °C.
Chemical Reactions Analysis

Reactions

2,2',3,5'-Tetrabromodiphenyl ether can undergo various chemical reactions including:

  • Dehalogenation: Under certain conditions, it can lose bromine atoms leading to less brominated compounds.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it may break down into phenolic compounds.

Technical Details

These reactions often require specific catalysts or environmental conditions (e.g., high temperatures) to proceed efficiently. The stability of the compound makes it resistant to many typical degradation processes.

Mechanism of Action

Process

The mechanism of action for 2,2',3,5'-Tetrabromodiphenyl ether in biological systems primarily involves its interaction with cellular signaling pathways. Studies have shown that it can activate stress response pathways such as p38 mitogen-activated protein kinase signaling, leading to cellular toxicity and impaired physiological functions .

Data

Research indicates that exposure to this compound can disrupt normal cell migration and proliferation processes, particularly in placental tissues . This disruption can result in developmental toxicity and adverse reproductive outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white solid.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like acetone and dichloromethane.

Chemical Properties

  • Stability: Generally stable under normal environmental conditions but can degrade under UV light or extreme heat.
  • Reactivity: Reacts with strong oxidizing agents; otherwise relatively inert.

Relevant data suggest that these properties contribute to its persistence in the environment and potential bioaccumulation in living organisms.

Applications

Scientific Uses

2,2',3,5'-Tetrabromodiphenyl ether is primarily used as a flame retardant in:

  • Textiles: To reduce flammability in fabrics used for clothing and upholstery.
  • Plastics: Incorporated into various plastic products including electronics and insulation materials.

Additionally, it serves as a reference compound in toxicological studies to assess environmental impacts and human health risks associated with brominated flame retardants .

Endocrine Disruption Mechanisms and Thyroid Axis Interactions

Molecular Basis of Thyroid Hormone Receptor (TR) Antagonism/Agonism

The interaction of 2,2',3,5'-tetrabromodiphenyl ether (BDE-70) with thyroid hormone receptors (TRα and TRβ) represents a critical mechanism for its endocrine-disrupting activity. Unlike endogenous thyroid hormones (T3), BDE-70 exhibits a distinct binding behavior characterized by competitive antagonism at the TR ligand-binding domain (LBD). Surface plasmon resonance (SPR) studies reveal that BDE-70 binds TRβ with a dissociation constant (Kd) in the micromolar range (10-100 μM), significantly weaker than T3's nanomolar affinity [8]. This binding occurs through hydrophobic interactions and halogen bonding with key residues in the TR-LBD pocket, particularly those in Helix 12 (H12), which governs receptor activation [2] [4].

Crucially, molecular dynamics simulations demonstrate that BDE-70 binding induces a suboptimal conformation of H12. Unlike the agonist-induced conformation that facilitates coactivator recruitment (e.g., steroid receptor coactivator-1, SRC-1), BDE-70 binding stabilizes H12 in a position that impedes the coactivator binding surface. This results in impaired transcriptional activity even when the receptor is ligand-occupied [2]. This mechanism is distinct from direct competitive inhibition alone; BDE-70 functions as a partial antagonist by allowing some basal receptor occupancy but failing to induce the necessary conformational changes for full transactivation [4] [8]. The positioning of the hydroxyl group (if present as a metabolite) and bromine substitution pattern (2,2',3,5') are critical determinants. Adjacent bromine substitutions near the hydroxyl group (e.g., 2,3-diBr on one ring) sterically hinder optimal hydrogen bonding with key polar residues (e.g., Asn 331 in TRβ) involved in T3 recognition, further reducing binding affinity and efficacy compared to endogenous ligand or other hydroxylated PBDEs with different substitution patterns [7] [8].

Table 1: Binding Characteristics of 2,2',3,5'-Tetrabromodiphenyl Ether (BDE-70) and Analogs at Thyroid Hormone Receptors

CompoundPrimary Target ReceptorRelative Binding Affinity (vs. T3)Functional Activity (TRβ)Critical Structural DeterminantsKey Experimental Evidence
T3 (3,3',5-Triiodothyronine)TRα, TRβ1.0 (Reference)Full Agonist3,5-I; 4'-OH; Diphenyl ether coreCrystal Structures, SPR, Transactivation
2,2',3,5'-Tetrabromodiphenyl ether (BDE-70)TRβ > TRα~10⁻³ - 10⁻⁴Partial Antagonist2,2',3,5'-Br substitution; Non-hydroxylated (Parent)Competitive Binding Assays, Transactivation [4]
4-OH-BDE-90TRα, TRβ~10⁻² - 10⁻³Antagonist4-OH; Adjacent Br substitutions (2,3)Competitive Binding Inhibition [8]
3-OH-BDE-47TRα, TRβ~10⁻³Weak Antagonist3-OH; Adjacent Br substitutions (2,4)Competitive Binding Inhibition [8]
6-OH-BDE-47TRβNegligibleInactive/Weak Antagonist6-OH; No adjacent BrLack of Competitive Binding [1] [4]
BDE-47 (2,2',4,4')TRβNegligibleInactiveNo OH; Symmetric Br (2,2',4,4')Lack of Competitive Binding [1]

Transcriptional Regulation of Hypothalamic-Pituitary-Thyroid (HPT) Axis Genes

Exposure to BDE-70 disrupts the finely tuned transcriptional regulation governed by the HPT axis, impacting critical genes in the pituitary and brain. In vivo studies using fish models (e.g., fathead minnow, Pimephales promelas) exposed to BDE-70 analogs like BDE-47 reveal a cascade of effects:

  • Pituitary Feedback Dysregulation: Reduced circulating thyroxine (T4) levels trigger compensatory upregulation of thyrotropin β-subunit (TSHβ) mRNA in the pituitary gland. This reflects impaired negative feedback from thyroid hormones on thyrotropes [3] [6]. The glycoprotein hormone α-subunit (GPHα) transcript may also increase, though less consistently than TSHβ.
  • Central Nervous System (CNS) Target Gene Alterations: BDE-70 significantly impacts the expression of thyroid hormone-responsive genes in the brain, demonstrating tissue-specific sensitivity:
  • Upregulation of TRα: Transcript levels for thyroid hormone receptor alpha (TRα) increase in the female brain following exposure. TRα autoinduction is a known T3-responsive mechanism, and its upregulation here likely represents a compensatory response to decreased thyroid hormone signaling or direct disruption [3] [6].
  • Downregulation of TRβ and BTEB: Conversely, mRNA for thyroid hormone receptor beta (TRβ) is significantly decreased in the brains of both sexes. Similarly, transcripts for the basic transcription element-binding protein (BTEB), a T3-responsive transcription factor crucial for brain development, are reduced, particularly in males [3] [6]. This downregulation indicates a direct impairment of T3 signaling pathways within neural tissues.
  • Hepatic Divergence: Notably, these transcriptional changes in TR isoforms (TRα, TRβ) are often absent or muted in the liver [3] [6]. This highlights a tissue-specific vulnerability of the brain to BDE-70-mediated disruption of thyroid hormone signaling, potentially linked to differences in local metabolism, blood-brain barrier transport, or cofactor availability.

These transcriptional alterations collectively indicate that BDE-70 disrupts the HPT axis not merely by lowering circulating T4, but by interfering with the downstream genomic actions of the remaining thyroid hormones within critical neuroendocrine tissues, effectively creating a state of localized hypothyroidism in the brain despite systemic compensatory efforts [3] [6].

Table 2: Transcriptional Alterations in HPT Axis Genes Induced by BDE-70/Analog Exposure

TissueGeneGene Product FunctionTranscriptional ChangeBiological ConsequenceKey Evidence Source
PituitaryTSHβThyrotropin β-subunit↑ (Upregulated)Increased TSH synthesis/secretion; Compensatory HPT axis responseFish exposure studies [3] [6]
PituitaryGPHαGlycoprotein hormone α-subunit↑ or ↔Potential increase in TSH/other glycoprotein hormone synthesisFish exposure studies [3]
Brain (Frontal Lobe)TRαThyroid Hormone Receptor α↑ (Upregulated, Female)Compensatory response to reduced T3 signaling; Altered neural development/functionRat/fish exposure studies [1] [3] [6]
BrainTRβThyroid Hormone Receptor β↓ (Downregulated)Impaired T3 responsiveness; Disrupted neural gene regulationFish exposure studies [3] [6]
BrainBTEBBasic Transcription Element-Binding Protein↓ (Downregulated, Male)Impaired T3-dependent transcription; Potential impact on neurodevelopmentFish exposure studies [3] [6]
LiverTRα/TRβThyroid Hormone Receptors↔ (Generally Unchanged)Tissue-specific resilience to transcriptional disruptionFish exposure studies [3] [6]

Non-Receptor-Mediated Pathways in Thyroid Hormone Homeostasis

Beyond direct TR interactions, BDE-70 disrupts thyroid hormone (TH) homeostasis through several key non-receptor-mediated pathways:

  • Induction of Hepatic UDP-Glucuronosyltransferases (UDPGTs): BDE-70 and its metabolites potently activate nuclear receptors like the pregnane X receptor (PXR) and constitutive androstane receptor (CAR). Activation of these receptors leads to the transcriptional upregulation of phase II metabolizing enzymes, particularly UDPGTs (e.g., UGT1A1, UGT1A6) in the liver [3] [4]. These enzymes catalyze the glucuronidation of thyroxine (T4), converting it into the water-soluble, biologically inactive T4-glucuronide (T4-G), which is rapidly excreted in bile. This accelerated clearance is a primary mechanism underlying the decreased circulating total T4 consistently observed after exposure to BDE-70 and related PBDEs [3] [6].
  • Competitive Binding to Serum Transport Proteins: BDE-70 metabolites, particularly hydroxylated forms (OH-BDEs), exhibit structural mimicry of T4. These metabolites competitively bind to major TH distributor proteins in the blood:
  • Transthyretin (TTR): OH-BDEs, depending on their substitution pattern (especially 4-OH with adjacent bromines), can bind TTR with affinities comparable to or exceeding that of T4. For instance, 4-OH-BDE-42 and 4'-OH-BDE-49 show significant TTR binding [4] [8]. This displaces T4 from TTR, increasing its free fraction and potentially its rate of metabolism and excretion.
  • Thyroxine-Binding Globulin (TBG): While less studied for BDE-70 specifically, some OH-PBDEs also exhibit affinity for TBG, the primary T4 carrier in humans, contributing further to disrupted TH distribution [4].
  • Interference with Cellular TH Transporters: Evidence suggests that certain OH-PBDEs can inhibit cellular uptake of T4 and T3 via transporters like monocarboxylate transporter 8 (MCT8) and organic anion transporting polypeptides (OATPs) [1] [3]. This restricts the availability of active hormone within target tissues like the brain, exacerbating the functional deficit even if serum levels are partially maintained.
  • Potential Impact on Deiodinase Activity: While direct evidence for BDE-70 is limited, studies on similar PBDEs (e.g., BDE-47) show altered expression or activity of deiodinases (DIO1, DIO2, DIO3) in tissues [3]. These selenoenzymes control the activation (DIO2 converts T4 to T3) and inactivation (DIO3 converts T4 to rT3, T3 to T2) of thyroid hormones. Disruption here can profoundly affect local tissue TH availability and action independent of serum levels and receptor binding.

These non-receptor mechanisms act synergistically with TR antagonism. Hepatic clearance and serum protein binding disruption primarily reduce circulating and available TH levels, while transporter inhibition and potential deiodinase interference disrupt tissue-specific TH bioavailability and activation, collectively creating a complex state of impaired thyroid signaling [1] [3] [4].

Table 3: Non-Receptor Mediated Mechanisms of TH Disruption by BDE-70 and Metabolites

MechanismMolecular Target/ProcessBDE-70/Related Compound EffectFunctional Consequence on THSupporting Evidence
Hepatic MetabolismUDP-Glucuronosyltransferase (UGT) Induction↑ Expression/Activity (via PXR/CAR)Accelerated T4 glucuronidation & biliary excretionDecreased serum T4 [3] [4] [6]
Serum TransportTransthyretin (TTR) BindingCompetitive Inhibition (OH-metabolites)Displacement of T4; Increased free T4; Altered distribution & clearanceIn vitro binding assays [4] [8]
Serum TransportThyroxine-Binding Globulin (TBG) BindingCompetitive Inhibition (Some OH-metabolites)Displacement of T4; Increased free T4In vitro binding assays (Analog data) [4]
Cellular UptakeMCT8/OATP TransportersInhibition of T3/T4 Cellular UptakeReduced intracellular TH availability in target tissues (e.g., brain)Cell-based transporter assays [1] [3]
TH Activation/InactivationDeiodinase (DIO1, DIO2, DIO3) ActivityAltered Expression/Activity (Potential)Disrupted local T3 generation or TH inactivationTissue enzyme activity studies (Analog data) [3]

Comparative Analysis with Structurally Analogous Brominated Flame Retardants

The endocrine-disrupting potency of BDE-70 is critically dependent on its specific bromine substitution pattern (2,2',3,5') and its potential for metabolic transformation (hydroxylation), setting it apart from other prevalent brominated flame retardants:

  • Positional Isomerism vs. BDE-47 (2,2',4,4'): BDE-47, the most abundant congener in biota, lacks significant affinity for TRs and does not directly compete with T3 [1]. In contrast, BDE-70's specific substitution pattern (particularly the meta (3) and meta' (5') bromines flanking the ether bond) appears to confer a higher potential for metabolic hydroxylation at positions (e.g., 4-OH, 3'-OH, 6-OH) that can yield metabolites with TR-binding capability. Furthermore, the 2,2',3,5' pattern may allow better steric accommodation within the TR-LBD compared to the symmetric 2,2',4,4' pattern of BDE-47. Consequently, while BDE-47 disrupts TH homeostasis primarily via non-receptor mechanisms (UDPGT induction, serum transport disruption), BDE-70 exhibits a dual mechanism combining non-receptor effects with direct receptor antagonism via its metabolites [1] [4] [8].
  • Hydroxylation Status: Parent vs. OH-Metabolites: The parent BDE-70 molecule exhibits weak or negligible TR binding. Its endocrine-disrupting potential is dramatically amplified upon hydroxylation, generating metabolites like potential 4-OH-BDE-91 or 3'-OH-BDE-70. The position of hydroxylation is paramount:
  • Para-Hydroxylation (e.g., 4'-OH): Often associated with estrogenic activity via ER binding, as seen in 4'-OH-BDE-17 and 4'-OH-BDE-49 [4] [7] [8]. This activity is generally antagonized by adjacent bromine substitutions.
  • Meta-Hydroxylation (e.g., 3-OH) without adjacent bromines: Shows weaker or inconsistent TR/ER activity.
  • Meta/Para-Hydroxylation with adjacent bromines (e.g., 3,5-diBr adjacent to 4-OH): This pattern, potentially achievable from BDE-70 metabolism, is strongly linked to TR antagonism (e.g., 4-OH-BDE-90, 3-OH-BDE-47) and competitive binding to TTR [4] [8]. BDE-70's structure provides a plausible precursor for metabolites with this critical feature.
  • Comparison with Higher Brominated Congeners (e.g., BDE-99, BDE-153, BDE-209): Higher bromination generally correlates with reduced bioavailability and slower metabolism, limiting the formation of bioactive hydroxylated metabolites. While some OH-metabolites of higher BDEs (e.g., 6-OH-BDE-99) may show activity, they are often formed less efficiently. BDE-209 (DecaBDE) itself shows negligible activity, but its potential lower-brominated metabolites or environmental degradation products introduce complexity [4]. BDE-70, as a tetrabrominated congener, represents a mid-range molecular weight PBDE with significant bioavailability and metabolic lability, positioning it as a congener of concern for generating bioactive metabolites.
  • Comparison with Hydroxylated Analogues (e.g., 6-OH-BDE-47, 4'-OH-BDE-49): The biological activity of OH-PBDEs is exquisitely sensitive to bromine substitution patterns:
  • 6-OH-BDE-47 (Ortho-hydroxylated): Shows minimal TR binding or antagonism [1] [4].
  • 4'-OH-BDE-49 (Para-hydroxylated, asymmetric bromination): Primarily exhibits anti-estrogenic activity and TTR binding, with weaker TR interaction compared to meta-hydroxylated analogs with adjacent bromines [4] [7] [8].
  • 4-OH-BDE-90 (Meta-hydroxylated with adjacent Br): A potent TR antagonist and TTR binder [8]. BDE-70 metabolites could structurally resemble 4-OH-BDE-90 more closely than 6-OH-BDE-47 or 4'-OH-BDE-49, explaining its distinct TR-focused disruption profile.

Properties

CAS Number

446254-20-2

Product Name

2,2',3,5'-Tetrabromodiphenyl ether

IUPAC Name

1,2-dibromo-3-(2,5-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-7-4-5-8(14)11(6-7)17-10-3-1-2-9(15)12(10)16/h1-6H

InChI Key

VBGBGTYMDIVKNK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC(=C2)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.